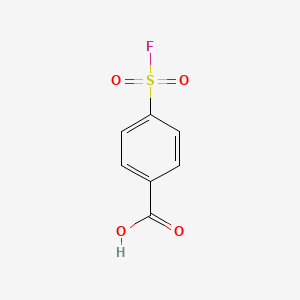

4-(Fluorosulfonyl)benzoic acid

描述

Historical Context of Sulfonyl Fluoride (B91410) Chemistry in Biological Systems

The application of sulfonyl fluorides in biological contexts has a rich history, initially marked by their use as inhibitors for serine proteases. nih.gov Early research by Fahrney and Gold first established sulfonyl fluorides (SFs) as effective inhibitors for this class of enzymes. nih.govrsc.org This led to the widespread use of commercially available reagents like phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) in biochemical laboratories, often added to cell lysates to prevent the degradation of proteins by endogenous proteases. nih.govrsc.org

The utility of the sulfonyl fluoride moiety stems from its unique balance of stability in aqueous environments and its reactivity towards nucleophilic amino acid residues within proteins. rsc.org While initially known for reacting with serine, it became apparent that sulfonyl fluorides could also form stable covalent bonds with other residues such as tyrosine, lysine (B10760008), histidine, and threonine, depending on the specific protein microenvironment. rsc.orgacs.org This expanded reactivity broadened their application beyond simple protease inhibition.

More recent advancements have been driven by the principles of "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.netacs.org SuFEx has emerged as a powerful strategy for creating covalent links between a probe molecule and its biological target. acs.orgresearchgate.net This has significantly advanced the field of covalent drug discovery and the development of highly specific chemical probes, moving beyond the traditional focus on cysteine targeting to engage a wider range of amino acids in the proteome. nih.gov This evolution has solidified sulfonyl fluorides as privileged "warheads" in the design of sophisticated tools for chemical biology. rsc.orgrsc.org

Significance of 4-(Fluorosulfonyl)benzoic Acid as a Chemical Probe Scaffold

This compound serves as a significant chemical probe scaffold due to the distinct functionalities within its structure. smolecule.com The molecule consists of a benzene (B151609) ring with a carboxylic acid group at one end and a fluorosulfonyl group at the other. nih.gov This structure allows it to act as a substrate analogue for certain enzymes, fitting into active sites that recognize benzoic acid or similar structures. sigmaaldrich.com

The key to its function as a probe is the fluorosulfonyl group (-SO₂F). This group is an electrophilic warhead that can react with nucleophilic amino acid residues at an enzyme's active site, forming a stable, covalent bond. rsc.orgrsc.org This covalent modification allows for the specific and irreversible inactivation of the target enzyme, a process known as affinity labeling. smolecule.com By covalently attaching to its target, this compound enables researchers to identify, isolate, and characterize specific proteins from complex biological mixtures. smolecule.com For instance, it has been successfully used as an affinity label to isolate and study dimeric pig lung pi class glutathione (B108866) S-transferase. sigmaaldrich.comsmolecule.com The stability and reactivity of the sulfonyl fluoride group make it a reliable tool for these applications in chemical biology. rsc.orgacs.org

Overview of Key Research Areas Utilizing this compound

The primary research area that utilizes this compound is the study of glutathione S-transferases (GSTs), a major family of detoxification enzymes. smolecule.com

Key research applications include:

Enzyme Inactivation and Mechanism Studies: this compound acts as a time-dependent inactivator of specific GST isozymes, such as the 4-4 isozyme of rat liver GST. sigmaaldrich.comsmolecule.com By incubating the enzyme with this compound, researchers can study the mechanism of inactivation and gain insights into the enzyme's structure and function. smolecule.com

Affinity Labeling and Protein Isolation: The compound's ability to form a covalent bond with the active site of certain GSTs makes it an effective affinity label. smolecule.com This property has been instrumental in the isolation and subsequent characterization of specific GSTs, like the pi class GST from pig lung. sigmaaldrich.comsmolecule.com

Drug Metabolism and Detoxification Research: As GSTs play a crucial role in the metabolism and detoxification of drugs and other foreign compounds, this compound is used as a chemical probe to investigate these fundamental processes. smolecule.com

Intermediate in Synthetic Chemistry: Beyond its role in chemical biology, this compound also serves as a building block or intermediate in the synthesis of other complex fluorinated molecules and potential pharmaceutical compounds. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-fluorosulfonylbenzoic acid | nih.gov |

| Molecular Formula | C₇H₅FO₄S | nih.govsmolecule.com |

| Molecular Weight | 204.18 g/mol | nih.govsmolecule.com |

| CAS Number | 455-26-5 | smolecule.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 272-273 °C | sigmaaldrich.comsigmaaldrich.com |

| Functional Groups | Carboxylic acid, Sulfonyl fluoride | sigmaaldrich.com |

Research Applications Summary

| Application Area | Target Enzyme/Process | Mechanism/Use | Source(s) |

| Enzyme Inhibition | Glutathione S-Transferases (GSTs), e.g., rat liver 4-4 isozyme | Time-dependent, irreversible inactivation | sigmaaldrich.comsmolecule.com |

| Affinity Labeling | Dimeric pig lung pi class GST | Covalent modification of the active site for isolation and characterization | sigmaaldrich.comsmolecule.com |

| Chemical Biology | Drug metabolism and detoxification pathways | Chemical probe to study enzyme mechanisms | smolecule.com |

| Synthetic Chemistry | Synthesis of fluorinated compounds | Intermediate/Building block | smolecule.com |

Structure

3D Structure

属性

IUPAC Name |

4-fluorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUJJHDCOUPERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196533 | |

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-26-5 | |

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Fluorosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(fluorosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 4-(Fluorosulfonyl)benzoic Acid

The preparation of this compound typically relies on the transformation of precursor molecules that already contain the benzoic acid and sulfonyl halide moieties.

A primary route to this compound involves the halogen exchange of a more readily available halosulfonylbenzoic acid, such as 4-(chlorosulfonyl)benzoic acid. While direct fluorination methods of the sulfonyl chloride are common in industrial practice, laboratory-scale syntheses often proceed through the corresponding sulfonyl chloride derivative. For instance, the synthesis can be initiated from 4-(chlorosulfonyl)benzoic acid, which serves as a key intermediate. chemicalbook.com The conversion of the sulfonyl chloride group (-SO₂Cl) to a sulfonyl fluoride (B91410) (-SO₂F) is a critical step. This transformation can be achieved using various fluorinating agents.

Another related multi-step synthesis has been reported for the derivative 4-(fluorosulfonyl)benzoyl chloride, starting from precursors that ultimately lead to the desired sulfonyl fluoride functionality. chemicalbook.com This highlights the general strategy of constructing the core structure and then introducing the fluoride at a suitable stage.

The synthesis of structurally similar benzoic acid analogues employs a range of modern organic chemistry techniques. For example, the preparation of 4-fluorobenzoic acid, a related compound, can be accomplished through the Schiemann reaction. wikipedia.orgorgsyn.org This method involves the diazotization of an aminobenzoic acid ester, followed by the introduction of fluoride using tetrafluoroborate, and subsequent hydrolysis to yield the carboxylic acid. wikipedia.orgorgsyn.org

For more complex analogues, palladium-catalyzed cross-coupling reactions are utilized. The synthesis of 2-(4-hydroxy-7-chromanyl)benzoic acid antagonists, for example, has been developed using a palladium-catalyzed coupling of aryl oxazolines. nih.gov Other specialized syntheses include the preparation of 3-bromo-4-fluoro-benzoic acid from fluorobenzene (B45895) through a sequence of acylation, bromination, and oxidation with a hypochlorite (B82951) solution. google.com The Ullmann reaction has also been employed to synthesize analogues like 4-fluoro-2-(phenylamino)benzoic acid by reacting 2-bromo-4-fluorobenzoic acid with aniline (B41778) in the presence of a copper catalyst. nih.govnih.gov

| Analogue | Key Synthetic Reaction | Precursors |

| 4-Fluorobenzoic acid | Schiemann reaction | 4-Aminobenzoic acid ethyl ester |

| 2-(4-Hydroxy-7-chromanyl)benzoic acid | Palladium-catalyzed coupling | Aryl oxazolines |

| 3-Bromo-4-fluorobenzoic acid | Acylation, Bromination, Oxidation | Fluorobenzene, Acetyl chloride, Bromine |

| 4-Fluoro-2-(phenylamino)benzoic acid | Ullmann reaction | 2-Bromo-4-fluorobenzoic acid, Aniline |

Functionalization Strategies for this compound

The dual reactivity of this compound, with its carboxylic acid and sulfonyl fluoride groups, allows for diverse functionalization strategies.

The carboxylic acid group of this compound is readily converted into amides and esters, which is a common strategy for attaching it to other molecules.

Amide Bond Formation: Amide bonds are typically formed by activating the carboxylic acid and then reacting it with a primary or secondary amine. umich.edu Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective for this transformation. researchgate.net This method has been used to couple benzoic acid derivatives with various amines, demonstrating a versatile approach for creating complex molecules. researchgate.netnih.gov The general reaction involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the stable amide bond. umich.edu

Esterification: Esterification of the carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. youtube.com For example, the reaction of benzoic acid with ethanol (B145695) produces ethyl benzoate (B1203000), an ester with a characteristic fruity smell. youtube.com This classic reaction can be applied to this compound to generate various ester derivatives, such as the ethyl ester of 4-fluorobenzoic acid. nih.gov The process is typically performed under reflux conditions to drive the equilibrium towards the ester product. youtube.comnih.gov

To enable advanced bioconjugation applications, bioorthogonal functional groups, such as alkynes, can be introduced into molecules derived from this compound. This compound is noted for its suitability in click chemistry reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The alkyne handle allows for highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

A common strategy involves first derivatizing the carboxylic acid with a linker molecule that contains an alkyne. For example, a linker containing an amino group can be coupled to the carboxylic acid via amide bond formation, thereby introducing a terminal alkyne ready for conjugation. nih.gov This approach has been demonstrated in the synthesis of oligonucleotide multiconjugates, where alkyne-functionalized linkers are attached to enable subsequent labeling. nih.gov

Direct functionalization of the aromatic ring of the benzoic acid core allows for the synthesis of a wide array of analogues with tailored properties. This can involve the introduction of additional substituents onto the benzene (B151609) ring. For instance, 3-fluoro-4-(fluorosulfonyl)benzoic acid is an analogue where a second fluorine atom is present on the aromatic ring. uni.lu

Other examples include the synthesis of 4-fluoro-2-(phenylamino)benzoic acid, where an amino group is introduced and subsequently arylated. nih.govnih.gov These modifications can significantly alter the electronic and steric properties of the parent molecule, leading to new chemical entities with distinct reactivity and applications.

Green Chemistry Approaches in the Synthesis of Fluorosulfonylated Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of fluorosulfonylated compounds to mitigate environmental impact and enhance safety and efficiency. These approaches focus on developing sustainable alternatives to conventional synthetic methods, which often rely on hazardous reagents and generate significant waste. Key strategies include the use of photocatalysis, the application of green metrics to quantify sustainability, and the exploration of alternative energy sources and solvents.

A significant advancement in this area is the development of a cost-effective and sustainable method for the photocatalytic hydro-fluorosulfonylation of alkenes. rsc.org This technique utilizes N-fluorosulfonyl aldimines (NFSAs) as radical fluorosulfonylation reagents, providing a safer and more accessible alternative to toxic sulfuryl fluoride (SO2F2) gas. rsc.org The reaction proceeds under mild, visible-light-induced photocatalytic conditions, demonstrating broad functional group tolerance and high regioselectivity. rsc.org This method allows for the rapid synthesis of a diverse range of aliphatic sulfonyl fluorides from readily available alkene feedstocks. rsc.org The practicality of this approach has been shown through the late-stage modification of complex molecules derived from natural products and pharmaceuticals, such as estrone, menthol, and ibuprofen. rsc.org

The environmental and efficiency benefits of this photocatalytic method have been quantified using established green chemistry metrics. rsc.org These metrics provide a framework for assessing the sustainability of a chemical process.

Key Green Chemistry Metrics:

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. youtube.comyoutube.comyoutube.comyoutube.com A higher atom economy signifies a more efficient reaction with less waste generation at the atomic level. youtube.comyoutube.com The goal is to design syntheses where the maximum number of atoms from the reactants ends up in the final product. youtube.com

E-factor (Environmental Factor): This metric measures the total mass of waste produced for a given amount of product. A lower E-factor indicates a greener process.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI is desirable. rsc.org

Reaction Mass Efficiency (RME): This metric expresses the percentage of the mass of the reactants that ends up in the product. rsc.org

A comparative analysis of the photocatalytic hydro-fluorosulfonylation using NFSAs with other existing methods demonstrates substantial improvements in green metrics. rsc.org

Table 1: Green Metrics Comparison for Fluorosulfonylation Methods

| Metric | Improvement with NFSA-based Photocatalytic Method | Description |

|---|---|---|

| Atom Economy (AE) | ▲ Improved by 15.6–65.9% | Measures the efficiency of reactant atom incorporation into the final product. rsc.org |

| E-factor | ▼ Reduced by 2.9–37.3% | Quantifies the total waste generated per unit of product. rsc.org |

| Process Mass Intensity (PMI) | ▼ Reduced by 2.2–32.6% | Ratio of the total mass input to the mass of the product. rsc.org |

| Reaction Mass Efficiency (RME) | ▲ Improved by 14.6–68.3% | Percentage of reactant mass that becomes part of the final product. rsc.org |

Other green chemistry strategies are also relevant to the synthesis of fluorosulfonylated compounds. Microwave-assisted synthesis, for instance, is an energy-efficient method that can dramatically reduce reaction times from hours or days to mere minutes. mdpi.com This technique reduces the use of solvents and can lead to higher product yields and easier purification. mdpi.com Furthermore, the choice of solvent is a critical aspect of green chemistry. The use of water as an eco-friendly solvent is highly favored as it minimizes the environmental hazards associated with many organic solvents. The development of solvent-free synthesis methods represents an even more advanced approach to waste reduction and minimizing environmental impact. mdpi.com

These green approaches, from photocatalytic reactions using safer reagents to optimizing processes with microwave technology and sustainable solvents, are pivotal in advancing the synthesis of fluorosulfonylated compounds like this compound in an environmentally responsible manner. rsc.orgmdpi.com

Chemical Reactivity and Mechanistic Investigations

Electrophilic Nature of the Aryl Sulfonyl Fluoride (B91410) Group

The aryl sulfonyl fluoride moiety is characterized by its electrophilic nature, which is enhanced by the presence of the fluorine atom. cymitquimica.com This functional group displays a balance of stability and reactivity, being notably resistant to hydrolysis under physiological conditions while still being able to react with various nucleophiles. researchgate.netnih.gov This "privileged" reactivity makes sulfonyl fluorides, including 4-(fluorosulfonyl)benzoic acid, effective as "warheads" in chemical biology for probing and modifying proteins. rsc.orggla.ac.uk

Reactivity Towards Nucleophilic Amino Acid Residues

The electrophilic sulfur atom of the sulfonyl fluoride group is a target for nucleophilic attack by the side chains of several amino acid residues within proteins. This reactivity has been harnessed to label and inhibit enzymes, providing valuable information about their structure and function. rsc.orgrsc.org

Cysteine: While sulfonyl fluorides can react with cysteine, the resulting adducts are often unstable. rsc.orgacs.org The reactivity of sulfonyl fluorides with cysteine is considered significant, though less rapid than with "softer" electrophiles like Michael acceptors. nih.gov

Lysine (B10760008): The primary amine of the lysine side chain can act as a nucleophile, attacking the sulfonyl fluoride to form a stable sulfonamide bond. rsc.orgnih.gov This reaction is often facilitated by the specific microenvironment within a protein's binding site, which can enhance the nucleophilicity of the lysine residue. nih.gov

Tyrosine: The hydroxyl group of tyrosine can be a potent nucleophile for sulfonyl fluorides, especially when its pKa is lowered by the surrounding protein environment. rsc.orgnih.gov For instance, this compound (FSB) has been used to label tyrosine residues in the active site of glutathione (B108866) S-transferases. rsc.orgnih.gov Studies with pig lung glutathione S-transferase pi revealed that FSB reacts with Tyr7 and Tyr106 in a mutually exclusive manner, with the majority of the labeling occurring at Tyr7, which is believed to have a lower pKa. nih.govnih.gov

The reactivity of sulfonyl fluorides is not limited to these residues; they have also been shown to react with serine, threonine, and histidine under specific conditions. rsc.orgrsc.org

Table 1: Reactivity of Aryl Sulfonyl Fluorides with Nucleophilic Amino Acid Residues

| Amino Acid | Nucleophilic Group | Resulting Bond | Stability of Adduct | References |

|---|---|---|---|---|

| Cysteine | Thiol (-SH) | Thiosulfonate | Generally unstable | rsc.org, acs.org |

| Lysine | Amine (-NH₂) | Sulfonamide | Stable | nih.gov, rsc.org |

| Tyrosine | Hydroxyl (-OH) | Sulfonate ester | Stable | rsc.org, nih.gov |

| Serine | Hydroxyl (-OH) | Sulfonate ester | Context-dependent | rsc.org, rsc.org |

| Threonine | Hydroxyl (-OH) | Sulfonate ester | Context-dependent | rsc.org, rsc.org |

| Histidine | Imidazole | Sulfonyl imidazole | Generally unstable | rsc.org |

Comparative Reactivity with Other Electrophilic Warheads

The reactivity of sulfonyl fluorides is often compared to other electrophilic functional groups used in chemical biology to understand their relative advantages and disadvantages.

Isothiocyanates: Isothiocyanates are known for their high reactivity towards nucleophiles, particularly primary amines like the side chain of lysine. However, they can also exhibit broader reactivity and may be less stable in aqueous environments compared to sulfonyl fluorides.

Fluorosulfonates: Aryl fluorosulfates are another class of sulfur(VI) electrophiles. nih.gov They are generally less reactive and more hydrolytically stable than the corresponding sulfonyl fluorides due to the resonance-donating effect of the adjacent oxygen atom. rsc.org This can lead to greater selectivity for highly reactive nucleophilic sites within a protein. rsc.org In a comparative study, a sulfonyl fluoride derivative showed broader reactivity with human serum albumin, forming multiple adducts, whereas the corresponding fluorosulfate (B1228806) was unreactive under the same conditions, highlighting its lower reactivity. rsc.org

Table 2: Comparative Reactivity of Electrophilic Warheads

| Electrophilic Warhead | General Reactivity | Stability in Aqueous Buffer | Primary Amino Acid Targets | References |

|---|---|---|---|---|

| Aryl Sulfonyl Fluoride | Moderately reactive | Generally stable | Lysine, Tyrosine, Serine, Cysteine | nih.gov, rsc.org, nih.gov |

| Isothiocyanate | Highly reactive | Less stable | Lysine | |

| Aryl Fluorosulfate | Less reactive than sulfonyl fluorides | Highly stable | Lysine, Tyrosine | nih.gov, rsc.org |

"Click Chemistry" Applications of the Sulfonyl Fluoride Moiety (SuFEx Chemistry)

The sulfonyl fluoride group is a key component of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of reactions that meet the criteria for "click chemistry" as defined by K. Barry Sharpless. researchgate.netlatrobe.edu.auresearchgate.net SuFEx reactions are characterized by their high efficiency, selectivity, and reliability under benign, often metal-free conditions. latrobe.edu.aursc.org

This compound and its derivatives can serve as building blocks in SuFEx reactions. angenechemical.compnas.org The sulfonyl fluoride acts as an electrophilic hub that can react with a variety of nucleophiles, particularly silyl (B83357) ethers, to form stable sulfonate or sulfate (B86663) linkages. latrobe.edu.auresearchgate.net This powerful connection chemistry has found broad applications in materials science, drug discovery, and the synthesis of complex molecules. latrobe.edu.aursc.orgresearchgate.net For example, polymers with pendant sulfonyl fluoride groups have been synthesized and subsequently modified using SuFEx click chemistry to introduce new functionalities. rsc.org

Reaction Kinetics and Selectivity Studies of this compound Derivatives in Biological Milieus

The kinetics and selectivity of this compound derivatives are crucial for their application as chemical probes and potential therapeutic agents. Studies have shown that the rate of reaction and the preference for specific amino acid residues are highly dependent on the protein's local environment. nih.gov

Incubation of the 4-4 isozyme of rat liver glutathione S-transferase with this compound resulted in time-dependent enzyme inactivation. nih.gov The inactivation kinetics showed a nonlinear dependence on the concentration of the inhibitor, with a maximum rate of inactivation (kmax) of 0.082 min⁻¹ and an inhibition constant (KI) of 1.95 mM. nih.gov This study identified Tyr115 as the primary site of modification. nih.gov

The selectivity of sulfonyl fluoride probes is often dictated by "proximity-enhanced" reactivity. pnas.orgpnas.org A weakly reactive sulfonyl fluoride can be brought into close proximity to a nucleophilic residue through non-covalent binding interactions of the carrier molecule, leading to a high effective concentration and facilitating a covalent reaction that would otherwise be very slow. nih.govpnas.org This principle has been exploited in the design of highly selective covalent inhibitors. nih.govacs.org For example, a heterobifunctional cross-linker containing an N-hydroxysuccinimide (NHS) ester and an aryl sulfonyl fluoride was designed. The highly reactive NHS ester first reacts with a surface lysine, "planting" the less reactive sulfonyl fluoride nearby, which then reacts with proximal nucleophilic residues like histidine, serine, threonine, and tyrosine. pnas.orgpnas.org

Mechanistic Insights into Covalent Bond Formation with Biomolecules

The covalent modification of biomolecules by this compound and its derivatives proceeds via nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride group. The generally accepted mechanism involves the following steps:

Non-covalent Binding: The molecule first binds to a specific site on the biomolecule, often a protein's active site or a ligand-binding pocket. This initial binding is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov

Nucleophilic Attack: A nearby nucleophilic amino acid side chain (e.g., the hydroxyl group of tyrosine or the amine group of lysine) attacks the electron-deficient sulfur atom of the sulfonyl fluoride. rsc.org The reactivity of the nucleophile is often enhanced by the local protein environment, which can lower its pKa, making it more nucleophilic at physiological pH. rsc.orgnih.gov

Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient, high-energy pentacoordinate sulfur intermediate.

Fluoride Ion Elimination: The intermediate collapses, with the fluoride ion acting as a leaving group, to form a stable covalent sulfonate ester (from tyrosine or serine) or sulfonamide (from lysine) bond. acs.org

The stability of the S-F bond makes sulfonyl fluorides relatively unreactive in aqueous solution, but the precise positioning and enhanced nucleophilicity of amino acid residues within a binding pocket can dramatically accelerate the rate of covalent bond formation. nih.govnih.gov This "binding-site rate enhancement" is a key factor in the high selectivity observed for many sulfonyl fluoride-based covalent inhibitors. nih.gov

Applications in Chemical Biology

Development of Covalent Affinity Probes for Protein Targeting

Covalent affinity probes are powerful tools for the irreversible labeling of proteins, providing a stable tag for identification and functional studies. The incorporation of 4-(fluorosulfonyl)benzoic acid into these probes leverages the electrophilic nature of the sulfonyl fluoride (B91410) group to form covalent bonds with nucleophilic residues on target proteins.

The design of affinity-based probes (AfBPs) using this compound is a strategic process that balances reactivity and selectivity. rsc.orgnih.gov The sulfonyl fluoride moiety serves as a "warhead," possessing a favorable balance of stability in aqueous environments and reactivity towards various nucleophilic amino acid residues, including serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine. rsc.orgnih.gov This broad reactivity spectrum makes it a privileged electrophile in chemical biology. rsc.orgnih.gov

A key design strategy involves a "plant-and-cast" approach, where a heterobifunctional cross-linker containing a highly reactive group, such as an N-hydroxysuccinimide (NHS) ester, and the less reactive sulfonyl fluoride is utilized. pnas.org The NHS ester rapidly reacts with surface-exposed lysine residues, "planting" the probe on the protein. This initial binding event brings the sulfonyl fluoride "warhead" into close proximity with other nucleophilic residues on the protein surface, enhancing the likelihood of a subsequent, proximity-driven covalent reaction. pnas.org This method has been shown to effectively cross-link lysine with histidine, serine, threonine, and tyrosine residues. pnas.org

Furthermore, the synthesis of these probes often involves coupling this compound to a targeting scaffold via linkers of varying lengths and compositions. nih.govacs.org This modular design allows for the optimization of the probe's affinity and selectivity for the target protein. nih.govacs.org For instance, in the development of kinase probes, this compound has been coupled to a primary alcohol on the probe using coupling reagents like HBTU. mq.edu.au

The this compound moiety has been successfully integrated into ligands to create covalent probes for G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are crucial drug targets. nih.govacs.org These probes have been instrumental in the study of various GPCRs, including adenosine (B11128) receptors. nih.govacs.orgacs.orgnih.govacs.org

For example, a series of covalent antagonists for the human adenosine A3 receptor (hA3AR) was developed based on a 1H,3H-pyrido[2,1-f]purine-2,4-dione scaffold. nih.govacs.org These antagonists incorporated a fluorosulfonyl warhead attached via different linkers. nih.govacs.org Through a systematic screening process, a potent antagonist was identified that covalently binds to the hA3AR. nih.govacs.org Molecular modeling and site-directed mutagenesis studies subsequently identified a specific tyrosine residue (Y2657.36) as the anchor point for this covalent interaction. nih.govacs.org

Similarly, affinity-based probes incorporating this compound have been synthesized to profile the expression of the endogenous human adenosine A3 receptor. nih.govacs.org These probes, which also feature an alkyne handle for click chemistry, have demonstrated time-dependent increases in apparent affinity, a characteristic of covalent binding. nih.govacs.org These probes have been successfully used to label the hA3AR in both cell membranes and live cells. nih.gov

The development of such probes is not trivial and often involves a streamlined workflow from synthesis to validation, including affinity screens, washout experiments, and functional assays. nih.govacs.org The fluorosulfonyl group's reactivity allows for the creation of insurmountable antagonists, which can be valuable tools for studying receptor pharmacology. nih.govacs.org

Characterizing the interactions between probes containing this compound and their targets within complex biological systems is crucial for validating their specificity and utility. A multi-faceted approach is typically employed.

Radioligand binding assays are fundamental in determining the affinity of the probes for their target receptors. nih.govacs.org By measuring the displacement of a known radiolabeled ligand, the inhibitory constant (Ki) of the probe can be determined. Time-dependent affinity studies, where the apparent affinity is measured after different pre-incubation times, can provide evidence of covalent bond formation. nih.govacs.org An increase in apparent affinity over time is a hallmark of an irreversible interaction. nih.govacs.org

Washout experiments further confirm the covalent nature of the binding. nih.govacs.org In these experiments, after incubation with the probe, the preparation is washed to remove any unbound or reversibly bound ligand. If the probe has formed a covalent bond, its effect (e.g., inhibition of radioligand binding or signaling) will persist even after extensive washing. nih.govacs.org

Functional assays, such as [35S]GTPγS binding assays, are used to assess the impact of the covalent probe on receptor signaling. nih.govacs.org These assays measure the activation of G proteins, a key step in GPCR signaling, and can determine whether a covalent ligand acts as an agonist, antagonist, or inverse agonist.

To identify the specific amino acid residue(s) targeted by the probe, peptide mapping and mass spectrometry are powerful techniques. nih.govnih.gov After labeling the target protein with a radiolabeled or otherwise tagged probe, the protein is digested into smaller peptides. These peptides are then analyzed to identify the modified residue(s). nih.govnih.gov Site-directed mutagenesis, where the suspected target residue is mutated to a non-reactive amino acid, can then be used to confirm the site of covalent modification. nih.govacs.org

Finally, the use of probes containing a clickable tag, such as an alkyne, allows for the visualization of labeled proteins via bioorthogonal chemistry. nih.gov After labeling, a fluorescent reporter molecule with a complementary azide (B81097) tag can be "clicked" onto the probe, enabling detection by techniques like SDS-PAGE and in-gel fluorescence. nih.gov

Enzyme Inactivation and Functional Perturbation Studies

The reactivity of this compound has made it a valuable tool for inactivating enzymes and studying their function. By covalently modifying key residues, researchers can gain insights into catalytic mechanisms and allosteric regulation.

This compound has been extensively used as an affinity label to study glutathione (B108866) S-transferases (GSTs), a family of enzymes involved in detoxification. nih.govnih.govsmolecule.com It acts as a xenobiotic substrate analog, and its incubation with certain GST isozymes leads to time-dependent inactivation of the enzyme. nih.govlookchem.comchemicalbook.com

In studies with the pig lung pi class GST, this compound was found to completely inactivate the enzyme. nih.gov Protection against this inactivation by glutathione-based ligands suggested that the modification occurs at or near the glutathione binding site. nih.gov Further investigation using a radioactive version of the compound revealed that it covalently modifies two tyrosine residues, Tyr7 and Tyr106, in a mutually exclusive manner. nih.govnih.gov The labeling ratio was approximately 69% for Tyr7 and 31% for Tyr106. nih.govnih.gov This differential labeling is thought to be related to the different pKa values of the two tyrosine residues, with Tyr7 having a lower pKa. nih.govnih.gov

Similarly, in the rat liver GST isozyme 4-4, this compound was shown to cause time-dependent inactivation. nih.gov In this case, peptide mapping identified Tyr115 as the single modified amino acid. nih.gov The modification of Tyr115 dramatically increased the apparent Km for the hydrophobic substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), while the apparent Km for glutathione remained unchanged, indicating that Tyr115 is crucial for binding the xenobiotic substrate. nih.gov

These studies demonstrate the power of this compound in identifying key functional residues within the active sites of GSTs.

| Enzyme | Modified Residue(s) | Key Finding |

| Pig lung glutathione S-transferase pi | Tyr7 and Tyr106 | Mutually exclusive labeling, suggesting proximity in the active site. nih.gov |

| Rat liver glutathione S-transferase 4-4 | Tyr115 | Important determinant of xenobiotic substrate specificity. nih.gov |

The use of this compound as an affinity label has been instrumental in elucidating the determinants of enzyme active sites and exploring allosteric modulation. By specifically modifying certain residues, researchers can infer their importance in substrate binding and catalysis.

For the rat liver GST isozyme 4-4, the specific labeling of Tyr115 provided strong evidence for its role in binding the hydrophobic substrate. nih.gov The fact that the modification did not affect glutathione binding indicates that Tyr115 is part of the xenobiotic substrate-binding site (H-site) and not the glutathione-binding site (G-site). nih.gov The differential residual activity of the modified enzyme towards various substrates further highlighted the role of Tyr115 in determining substrate specificity. nih.gov

Chemical Proteomics and Target Identification

The unique reactivity of the sulfonyl fluoride (SF) group makes this compound (FSB) and its derivatives powerful tools in chemical proteomics. nih.govrsc.org SFs are considered "privileged" covalent warheads because they balance aqueous stability with sufficient electrophilicity to react with a variety of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine, often in a context-specific manner. nih.govrsc.org This reactivity allows for the development of probes to covalently label, identify, and validate protein targets, map enzyme binding sites, and explore protein-protein interactions. nih.govrsc.org

Use of this compound-Derived Probes in Proteomic Profiling

Probes derived from this compound are instrumental in activity-based protein profiling (ABPP) and targeted chemical proteomics. nih.govmq.edu.au These probes typically consist of a binding group, a linker, and a reporter tag for purification or analysis. mq.edu.au The FSB moiety acts as a reactive "warhead" that covalently modifies target proteins. mq.edu.au

Researchers have successfully used FSB and its derivatives to probe the active sites of various enzymes. nih.govrsc.org For instance, radiolabeled FSB was employed to investigate the nucleophilic residues within the active sites of glutathione S-transferases (GSTs) in an unbiased manner. nih.govrsc.org Another prominent derivative, 5′-[4-(fluorosulfonyl)benzoyl]adenosine (FSBA), which mimics ATP, has been widely used as a covalent inhibitor and probe for ATP-binding proteins, such as protein kinases. rsc.org Biotinylated versions of FSBA have also been developed, enabling assessment of enzyme inhibition through Western blotting. rsc.org

More complex probes have been synthesized for specific targets. A probe designed to target Heat Shock 70 kDa protein 1 (HSP72) was created by coupling this compound to a primary alcohol on the probe molecule. mq.edu.au Similarly, kinase-profiling probes incorporating the FSB warhead have been developed to broadly target a conserved lysine residue in the ATP binding site of kinases. mq.edu.au In another study, a specific affinity-based probe (AfBP) derived from this compound was used to label the Adenosine A1 Receptor (A₁AR) and identify potential off-target proteins in complex proteomes. acs.org

Table 1: Examples of this compound-Derived Probes and Their Protein Targets

| Probe Name/Type | Target Protein(s) | Research Focus | Reference(s) |

|---|---|---|---|

| This compound (FSB) | Glutathione S-transferases (GSTs) | Unbiased probing of nucleophilic residues in active sites. nih.govrsc.org | nih.govrsc.orgcore.ac.uk |

| 5′-[4-(fluorosulfonyl)benzoyl]adenosine (FSBA) | ATP-binding proteins (e.g., ALK5, CDK2) | Activity-based probing of kinases. rsc.org | rsc.org |

| HSP72-targeting probe | Heat Shock 70 kDa protein 1 (HSP72) | Selective targeting of HSP72. mq.edu.au | mq.edu.au |

| LUF7909 | Adenosine A₁ Receptor (A₁AR) | Targeted labeling and off-target identification. acs.org | acs.org |

Identification of Covalent Binding Sites on Target Proteins via Mass Spectrometry

A crucial step following protein labeling is the identification of the precise covalent binding site, a task for which mass spectrometry (MS) is an indispensable tool. acs.orgnih.gov After a protein is covalently modified by an FSB-derived probe, it is typically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org This analysis identifies the specific peptide containing the modification and pinpoints the exact amino acid residue that formed the covalent bond with the probe. acs.org

This methodology has been successfully applied to map the reactivity of FSB with specific proteins. For example, using radiolabeled FSB and subsequent peptide mapping experiments, researchers identified two tyrosine residues (Tyr7 and Tyr106) in pig lung glutathione S-transferase pi that reacted with the probe. nih.govrsc.org Similarly, peptide mapping has shown that the ε-amino group of a conserved lysine in the ATP-binding site of kinases is the primary target for the FSBA probe. rsc.org In studies of the immunoproteasome, MS analysis revealed that peptidylsulfonyl fluoride (PSF) inhibitors acted via O-sulfonylation of a threonine residue. rsc.org

More advanced, high-throughput MS methods are being developed to accelerate this process. nih.gov The CoMPAS method, for instance, is a targeted mass spectrometry-based screening approach that provides binding site information directly in the initial screen, streamlining the hit confirmation timeline. nih.gov

Table 2: Identified Covalent Binding Sites for FSB-Derived Probes via Mass Spectrometry

| Target Protein | Probe Used | Identified Residue(s) | Analytical Method | Reference(s) |

|---|---|---|---|---|

| Pig lung glutathione S-transferase pi | This compound (FSB) | Tyrosine 7 (Tyr7), Tyrosine 106 (Tyr106) | Radiolabeling and peptide mapping. nih.govrsc.org | nih.govrsc.org |

| Protein Kinases | 5′-[4-(fluorosulfonyl)benzoyl]adenosine (FSBA) | Conserved Lysine (ε-amino group) | Peptide mapping. rsc.org | rsc.org |

| Immunoproteasome | Peptidylsulfonyl fluoride (PSF) inhibitors | Threonine 1 (Thr1) | Mass spectrometry and structural analyses. rsc.org | rsc.org |

| HLA-E | Reactide with sulfonyl fluoride warhead | Lysine 167 (Lys-167) | Tandem mass spectrometry. researchgate.net | researchgate.net |

Development of Anti-sulfonylbenzoate Antibodies for Functional Proteomics

An innovative immunological approach has been developed for functional proteomics that leverages antibodies raised against the sulfonylbenzoate (SB) moiety. nih.govacs.org This method allows for the selective detection of proteins that have been tagged with FSB-derived affinity labels, such as FSBA and 5′-[4-(fluorosulfonyl)benzoyl]guanosine (FSBG), which target ATP- and GTP-binding proteins, respectively. nih.govacs.org

The process involves several key steps. First, proteins within a cell lysate are labeled with the FSBA or FSBG affinity tag. acs.org The labeled proteins are then separated, typically by 1-D or 2-D gel electrophoresis. acs.org Following separation, a crucial chemical step involves cleaving the ester bond of the tag, which unmasks the sulfonylbenzoate group, exposing it as an epitope. nih.govacs.org This exposed SB group is then specifically recognized by the anti-sulfonylbenzoate antibody, allowing for detection via immunoblotting. acs.org

The developed anti-SB antiserum has demonstrated high specificity, recognizing proteins with a covalently attached sulfonylbenzoyl moiety but not unmodified proteins. acs.org This technique has been successfully used to identify numerous ATP-binding proteins in lymphoid cells. nih.gov

Table 3: ATP-Binding Proteins Identified in Lymphoid Cells Using Anti-sulfonylbenzoate Antibodies

| Protein Category | Identified Protein(s) | Reference(s) |

|---|---|---|

| Chaperones | Heat shock proteins | nih.govacs.org |

| Cytoskeletal | Actin | nih.govacs.org |

| Enzymes | Kinases, ATP synthase, a membrane ATPase | nih.govacs.org |

Bioorthogonal Ligation Strategies and Their Application in Living Systems

Bioorthogonal ligation refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Derivatives of this compound have been ingeniously incorporated into multifunctional probes to facilitate these advanced ligation strategies, enabling new ways to study proteins in their native environments. acs.org

One prominent strategy involves creating probes that contain both the FSB reactive group and a bioorthogonal handle, such as a terminal alkyne. acs.org In a study targeting the A₁AR, researchers used the probe LUF7909, which contains an FSB warhead for covalent binding and a terminal alkyne for bioorthogonal ligation. acs.org After the probe labeled its protein targets in cell membranes, the alkyne group was available for a "click" reaction with an azide-functionalized reporter molecule, such as biotin-azide. acs.org This subsequent ligation allowed for the enrichment and purification of the labeled proteins using streptavidin beads, followed by identification via mass spectrometry. acs.org

A related, powerful ligation strategy utilizes a heterobifunctional cross-linker, NHSF, synthesized from this compound and N-hydroxysulfosuccinimide. pnas.org This cross-linker contains two different reactive ends: an N-hydroxysuccinimidyl (NHS) ester and an aryl sulfonyl fluoride. pnas.org In a typical cross-linking mass spectrometry (CXMS) experiment, the highly reactive NHS ester first targets accessible lysine residues. pnas.org This initial binding event brings the less reactive sulfonyl fluoride warhead into close proximity with other nucleophilic residues (such as Tyr, Ser, Thr, His, Lys) on the protein or an interacting partner. pnas.org This "proximity-enhanced" reactivity then drives the second ligation, forming a covalent cross-link. pnas.org This approach significantly expands the range of amino acids that can be targeted in CXMS studies, providing valuable structural information about proteins and their interaction networks. pnas.org

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Covalent Ligands for G Protein-Coupled Receptors (GPCRs)

The development of covalent ligands for GPCRs is a complex but rewarding endeavor in drug discovery. nih.gov 4-(Fluorosulfonyl)benzoic acid serves as a key building block in creating these ligands, which can irreversibly bind to their target receptors, offering prolonged therapeutic effects. acs.org

Researchers have successfully utilized this compound to develop irreversible antagonists for adenosine (B11128) receptors, a class of GPCRs involved in numerous physiological processes. By incorporating the fluorosulfonyl group into a ligand scaffold, scientists have created compounds that form a stable, covalent bond with the receptor. nih.govacs.org

A notable example is the development of antagonists for the human adenosine A3 receptor (hA3AR). nih.gov Inspired by existing potent antagonists, researchers incorporated a 4-fluorosulfonylbenzoyl group, connected by a flexible linker, into a 1H,3H-pyrido[2,1-f]purine-2,4-dione scaffold. nih.govacs.org This strategic design led to the discovery of compound 17b, a highly potent covalent antagonist. nih.govacs.org Molecular modeling and site-directed mutagenesis studies confirmed that the fluorosulfonyl "warhead" of 17b forms a covalent bond with the tyrosine residue Y2657.36 within the hA3AR binding pocket. nih.gov A similar strategy was employed for the adenosine A1 receptor, where a tyrosine residue also served as the anchor point for a covalent ligand. nih.gov

The development of these irreversible antagonists for adenosine receptors, such as the A2B subtype, holds promise for applications like cancer immunotherapy. semanticscholar.org The table below summarizes key findings from a study on irreversible A2B adenosine receptor antagonists.

| Compound | Apparent K_i (nM) at hA2BAR | Selectivity vs. A1AR | Selectivity vs. A2AAR | Selectivity vs. A3AR | Binding Mode |

| 6a (PSB-21500) | 10.6 | >38-fold | ~100-fold | >100-fold | Irreversible |

| 6c (PSB-21502) | Similar to 6a | Non-selective | Non-selective | --- | Irreversible |

| 12 | 7.37 | >100-fold | --- | --- | Reversible |

Data sourced from a study on irreversible antagonists for the adenosine A2B receptor. semanticscholar.org

Achieving subtype selectivity is a critical challenge in the development of GPCR ligands. The use of the this compound moiety has proven to be a valuable strategy in this regard. By carefully designing the ligand, including the linker length and the position of the fluorosulfonyl group on the phenyl ring, researchers can fine-tune the compound's affinity and selectivity for a specific receptor subtype. nih.govacs.org

In the case of adenosine receptors, the xanthine (B1682287) scaffold is known to be promiscuous, binding to all four subtypes. nih.gov However, the introduction of a sulfonyl fluoride (B91410) group can confer high selectivity for the A2B adenosine receptor (A2BAR). nih.govuniversiteitleiden.nl This selectivity is attributed to the covalent interaction with a specific lysine (B10760008) residue, K2697.32, present in the A2BAR. nih.gov The synthesis of a series of xanthine derivatives with varying electrophilic groups and orientations demonstrated that the combination of the xanthine core with a sulfonyl fluoride "warhead" is crucial for achieving high affinity, irreversible binding, and selectivity for the A2BAR. nih.govuniversiteitleiden.nl

Exploration of this compound as a Scaffold for Drug Development

Beyond its role in creating covalent GPCR ligands, this compound is also being explored as a versatile scaffold for the development of other types of drugs. lookchem.com Its reactive nature allows for the targeted inactivation of specific enzymes, opening up new avenues for therapeutic intervention. lookchem.comsigmaaldrich.com

A significant application of the this compound scaffold lies in the rational design of inhibitors that target protein-protein interactions (PPIs). A prime example is the development of inhibitors for the Inhibitor of Apoptosis Proteins (IAPs). IAPs are often overexpressed in cancer cells, contributing to treatment resistance. researchgate.netnih.gov

Researchers have designed covalent inhibitors based on an aryl-sulfonyl fluoride scaffold to target a lysine residue within the BIR3 domain of X-linked inhibitor of apoptosis protein (XIAP), a key member of the IAP family. researchgate.netacs.org This approach led to the development of potent and selective covalent inhibitors of Melanoma IAP (ML-IAP). researchgate.net These agents have shown promise as pharmacological tools to validate ML-IAP as a drug target and for the potential development of ML-IAP-targeted cancer therapies. researchgate.net

The adaptability of this compound to high-throughput screening and library synthesis methods further enhances its value in drug discovery. ulisboa.pt The sulfonyl fluoride group is stable under various synthetic conditions, making it suitable for incorporation into large combinatorial libraries of potential drug candidates. acs.orgnih.gov

DNA-encoded libraries (DELs) represent a powerful technology for identifying novel drug leads. researchgate.net Aryl fluorosulfonates, derived from compounds like this compound, have been shown to be versatile electrophiles for use in on-DNA synthesis, compatible with various cross-coupling reactions. researchgate.net This compatibility allows for the creation of vast and diverse libraries of molecules that can be screened against a wide range of biological targets. researchgate.net Furthermore, solid-phase synthesis strategies have been developed to generate libraries of macrocycles containing the fluorosulfate (B1228806) electrophile, which are ideal for chemoproteomic workflows aimed at identifying new covalent drugs. stanford.edu

Computational Approaches in Covalent Drug Design Utilizing this compound Motifs

Computational methods play an increasingly important role in the rational design of covalent inhibitors. For ligands incorporating the this compound motif, computational modeling can predict the binding pose of the ligand within the target protein's binding site and identify potential nucleophilic residues for covalent bond formation. nih.govrsc.org

In the development of covalent antagonists for the hA3AR, an in silico homology model was crucial in suggesting that the tyrosine residue Y2657.36 was in close proximity to the fluorosulfonyl group of the ligand. nih.gov This prediction was subsequently validated through site-directed mutagenesis studies. nih.gov Similarly, for inhibitors of other proteins, homology modeling and docking studies have been used to place the sulfonyl fluoride moiety near specific serine or lysine residues, guiding the design of effective covalent inhibitors. rsc.org These computational approaches, combined with experimental validation, streamline the discovery and optimization of novel covalent drugs based on the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of conjugates formed from 4-(fluorosulfonyl)benzoic acid. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to confirm the covalent attachment and to characterize the resulting molecular structure.

¹H NMR spectroscopy provides information on the proton environment within the molecule. For instance, in the synthesis of 2-(fluorosulfonyl)ethyl benzoate (B1203000) derivatives, the chemical shifts and coupling patterns of the protons confirm the structure of the final products. nih.govacs.org Similarly, in the synthesis of various substituted benzenesulfonyl fluorides, ¹H NMR is used to verify the successful formation of the desired compounds. rsc.org

¹⁹F NMR is particularly useful for compounds containing the fluorosulfonyl group. The chemical shift of the fluorine atom provides direct evidence of the sulfonyl fluoride (B91410) moiety's integrity and electronic environment. nih.govacs.org For example, the ¹⁹F NMR spectrum of 2-(fluorosulfonyl)ethyl 4-bromobenzoate (B14158574) shows a singlet at 59.1 ppm, characteristic of the -SO₂F group. nih.govacs.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex structures to establish connectivity between protons and between protons and carbons, respectively. mq.edu.au These techniques are vital for unambiguously assigning all the signals in the NMR spectra of intricate conjugates. hyphadiscovery.com Quantitative NMR (qNMR) can also be utilized to determine the relative amounts of different species in a mixture, which is valuable for reaction monitoring and purity assessment. researchgate.net

Table 1: Representative ¹H and ¹⁹F NMR Data for Selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Solvent | Reference |

| 2-(Fluorosulfonyl)ethyl 4-bromobenzoate | 7.90 (d, 2H), 7.60 (d, 2H), 4.80 (t, 2H), 3.85 (q, 2H) | 59.1 (s, 1F) | CDCl₃ | nih.govacs.org |

| 2-(Fluorosulfonyl)ethyl 4-nitrobenzoate | 8.32–8.31 (m, 2H), 8.24–8.22 (m, 2H), 4.87 (t, 2H), 3.89 (q, 2H) | 59.3 (s, 1F) | CDCl₃ | nih.govacs.org |

| 2-(Fluorosulfonyl)ethyl 4-methylbenzoate | 7.93 (d, 2H), 7.26 (d, 2H), 4.78 (t, 2H), 3.84 (q, 2H), 2.42 (s, 3H) | 59.0 (s, 1F) | CDCl₃ | nih.govacs.org |

| 2-(Fluorosulfonyl)ethyl 4-chlorobenzoate | 7.99 (d, 2H), 7.45 (d, 2H), 4.81 (t, 2H), 3.85 (q, 2H) | 59.1 (s, 1F) | CDCl₃ | nih.govacs.org |

Mass Spectrometry (MS) for Purity Assessment and Covalent Adduct Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and purity of compounds and to characterize covalent adducts formed between this compound derivatives and their biological targets.

Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to monitor the progress of reactions involving this compound and to assess the purity of the resulting products. rsc.orgmq.edu.auchemrxiv.orguniversiteitleiden.nl The liquid chromatography component separates the components of a mixture, and the mass spectrometer provides mass information for each separated component.

This technique is crucial for confirming the formation of the desired product and identifying any byproducts or unreacted starting materials. rsc.org For example, in the synthesis of probes for chemical proteomics, LC-MS analysis was used to confirm the formation of the target compound and to identify potential issues such as low mass recovery. mq.edu.au The retention time from the LC and the mass-to-charge ratio (m/z) from the MS together provide a high degree of confidence in the identity of the analyzed compounds. universiteitleiden.nl

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. semanticscholar.orgnih.gov This is particularly important for confirming the identity of novel compounds and for distinguishing between molecules with the same nominal mass but different elemental formulas. nih.govacs.org

HRMS is instrumental in the characterization of covalent adducts between fluorosulfonyl compounds and proteins. By comparing the mass of the modified protein to the unmodified protein, the mass of the covalently attached fragment can be determined with high precision, confirming the covalent modification. nih.gov For example, ESI-MS HRMS was used to calculate the precise mass of various 2-(fluorosulfonyl)ethyl benzoate derivatives, confirming their elemental composition. nih.govacs.org

Table 2: HRMS Data for Selected 2-(Fluorosulfonyl)ethyl Benzoate Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

| 2-(Fluorosulfonyl)ethyl 4-bromobenzoate | C₉H₉BrFO₄S | 310.9383 | 310.9379 | nih.govacs.org |

| 2-(Fluorosulfonyl)ethyl 4-nitrobenzoate | C₉H₉FNO₆S | 278.0129 | 278.0129 | nih.govacs.org |

| 2-(Fluorosulfonyl)ethyl 4-methylbenzoate | C₁₀H₁₂FO₄S | 247.0435 | 247.0445 | nih.govacs.org |

| 2-(Fluorosulfonyl)ethyl 4-chlorobenzoate | C₉H₉ClFO₄S | 266.9889 | 266.9882 | nih.govacs.org |

X-ray Crystallography of Protein-Ligand Complexes Involving Fluorosulfonylated Compounds

X-ray crystallography is a powerful technique that provides a three-dimensional structure of a molecule at atomic resolution. crelux.comnih.govmdpi.com In the context of this compound derivatives, X-ray crystallography can be used to determine the precise binding mode of these compounds to their protein targets. nih.govnih.gov

By obtaining a crystal structure of the protein-ligand complex, researchers can visualize the covalent bond formed between the sulfonyl fluoride moiety and a specific amino acid residue within the protein's active site. nih.gov This information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

For example, the crystal structure of tyrosyl-DNA phosphodiesterase 1 (TDP1) in complex with a quinolone derivative containing a sulfonyl fluoride group revealed the covalent attachment of the inhibitor to a tyrosine residue (Y204) in the catalytic pocket. nih.gov This structural insight confirmed the covalent mechanism of action and provided a detailed picture of the interactions between the inhibitor and the protein. nih.gov

Spectroscopic Techniques for Investigating Conformational Changes Upon Covalent Binding

The covalent binding of a ligand, such as a derivative of this compound, to a protein can induce conformational changes in the protein structure. These changes can be investigated using various spectroscopic techniques.

Covalent labeling experiments coupled with mass spectrometry can provide information about changes in the solvent accessibility of amino acid residues upon ligand binding. nih.gov Residues that become less accessible after covalent modification are likely located at or near the binding site or in a region that undergoes a conformational change.

Computational studies can also be employed to model the conformational changes that occur upon covalent modification. These studies can provide insights into the energetic penalties and redistributions of charge that accompany rotation around the S-N bond in sulfonamides, which can be influenced by the hybridization of the nitrogen atom. researchgate.net While not a direct spectroscopic measurement of the protein, these computational analyses help in understanding the fundamental principles governing the conformational preferences of the covalent adduct.

Computational Chemistry and Structural Insights

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. For derivatives of 4-(fluorosulfonyl)benzoic acid, which often act as targeted covalent inhibitors, docking simulations are crucial for predicting the initial non-covalent binding pose (the Michaelis complex) that precedes the covalent reaction. nih.govacs.org

Researchers utilize docking to understand how these ligands fit into the binding sites of various protein targets. For example, docking studies on sulfonyl fluoride (B91410) analogs have been instrumental in elucidating their binding modes within enzymes like Fatty Acid Amide Hydrolase (FAAH) and the epidermal growth factor receptor (EGFR). nih.govacs.orgnih.gov In the case of EGFR, docking models were prepared by modifying existing X-ray crystal structures, restoring the sulfonyl fluoride warhead on the inhibitor to simulate the pre-covalent state. nih.govacs.org These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site and position the reactive fluorosulfonyl group in proximity to a nucleophilic amino acid residue, such as a lysine (B10760008). nih.govacs.org

A study on pyrazolotriazolopyrimidine derivatives containing a sulfonyl fluoride moiety used a computer-generated model of the human A3 adenosine (B11128) receptor to analyze binding. acs.org The docking results suggested two possible energetically favorable conformations within the transmembrane binding domain, identifying Ser247 and Cys251 as potential nucleophilic partners for the irreversible reaction. acs.org Similarly, in the design of covalent ligands for CC Chemokine Receptor 2 (CCR2), molecular docking was used to predict that a derivative could form an irreversible bond with a cysteine residue in the intracellular binding pocket. acs.org

The accuracy of these predictions is often enhanced by the specific docking programs used, such as CovDock, which is designed to model covalent interactions. unimi.it The insights gained from docking are fundamental for the rational design of more potent and selective inhibitors based on the this compound scaffold. nih.govacs.org

Table 1: Examples of Molecular Docking Applications for Fluorosulfonyl-Containing Compounds

| Target Protein | Ligand Type | Key Findings from Docking | Reference(s) |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Sulfonyl fluoride inhibitors | Predicted the pre-covalent binding pose, positioning the warhead near catalytic Lys745. | nih.gov, acs.org |

| Fatty Acid Amide Hydrolase (FAAH) | Sulfonyl fluoride analogs | Identified key pharmacophoric features required for potent inhibition. | nih.gov |

| Human A3 Adenosine Receptor | Pyrazolotriazolopyrimidine derivatives | Identified potential nucleophilic residues (Ser247, Cys251) for covalent binding. | acs.org |

| CC Chemokine Receptor 2 (CCR2) | Sulfonamide derivatives with fluorosulfonyl warhead | Predicted the feasibility of covalent interaction with an intracellular cysteine residue. | acs.org, |

Density Functional Theory (DFT) Calculations on Reactivity and Electronic Structure of the Fluorosulfonyl Group

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound and its derivatives, DFT calculations provide critical information about the fluorosulfonyl group, which is central to their function as covalent modifiers.

DFT studies are employed to model the transition states of chemical reactions, such as the nucleophilic attack on the sulfur atom of the fluorosulfonyl group. These calculations can help predict reaction pathways and energy barriers, offering a detailed understanding of the covalent modification mechanism. nih.govacs.org For instance, hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, which often use DFT for the QM region, have been applied to model the sulfonylation of a lysine residue in EGFR by a sulfonyl fluoride inhibitor. nih.govacs.orgresearchgate.net These simulations elucidate the step-by-step mechanism, including the formation of intermediates and the final expulsion of the fluoride leaving group. nih.govacs.org

The electronic properties of the fluorosulfonyl group are a key determinant of its reactivity. The SVI–F group is reactive only in specific environments, such as protein binding sites where dipoles and hydrogen-bonding residues can enhance its electrophilicity. acs.org DFT calculations can quantify these electronic effects, revealing how the protein environment activates the sulfonyl fluoride warhead. nih.gov Simulations have shown that stable protein dipoles forming hydrogen bonds with the sulfonyl fluoride are critical for stabilizing the transition state of the reaction. nih.gov

Furthermore, DFT is used to calculate properties like molecular geometry, harmonic vibrational frequencies, and bond characteristics, which can be compared with experimental data from techniques like FT-IR and Raman spectroscopy to validate the computational models. researchgate.netresearchgate.netmjcce.org.mknih.gov

Table 2: Application of DFT in Studying Fluorosulfonyl Compounds

| Study Focus | Computational Method | Key Insights | Reference(s) |

|---|---|---|---|

| Reaction Mechanism | QM/MM (with DFT) | Elucidated the multi-step covalent inhibition mechanism of EGFR by sulfonyl fluorides. | nih.gov, acs.org, researchgate.net |

| Reactivity | DFT | Modeled transition states for fluorosulfonyl transfer, identifying optimal reaction geometries. | |

| Electronic Structure | DFT | Showed the importance of the protein environment in enhancing the electrophilicity of the SVI–F group. | nih.gov, acs.org |

| Structural Validation | DFT (B3LYP) | Calculated molecular geometry and vibrational frequencies in agreement with experimental data for related molecules. | researchgate.net, researchgate.net |

Molecular Dynamics Simulations to Elucidate Covalent Binding Mechanisms

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a dynamic view of biological processes. In the context of this compound derivatives, MD simulations are invaluable for understanding the entire process of covalent inhibition, from initial binding to the formation of the covalent bond.

MD simulations can sample a wide range of conformations of the ligand-protein complex, helping to identify stable binding poses and potential reaction pathways that might not be apparent from static docking models. semanticscholar.org For covalent inhibitors, hybrid QM/MM MD simulations are particularly powerful. nih.govacs.org In this approach, the reactive parts of the system (the ligand's warhead and the target amino acid) are treated with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. mdpi.com

This method has been successfully used to model the mechanism of lysine sulfonylation in EGFR by sulfonyl fluoride inhibitors. nih.govacs.orgresearchgate.net The simulations revealed a detailed, water-mediated mechanism and identified the chemical determinants responsible for the irreversible activity of these agents. nih.gov Such simulations can discriminate between reversible and irreversible inhibitors by calculating the energy barriers for the covalent reaction. acs.org

Furthermore, the development of accurate force fields is essential for classical MD simulations. Studies on ionic liquids containing fluorosulfonyl-based anions have contributed to the parameterization of force fields like CL&P, which can then be used in simulations of systems containing these functional groups. rsc.org

Table 3: Use of Molecular Dynamics in Investigating Covalent Inhibition

| Simulation Type | System Studied | Purpose of Simulation | Reference(s) |

|---|---|---|---|

| QM/MM MD | Sulfonyl fluoride inhibitor with EGFR | To elucidate the atomistic details and mechanism of covalent bond formation with a lysine residue. | nih.gov, acs.org, researchgate.net |

| Classical MD | Ligand in Adenosine A3 Receptor | To depict the binding mode and justify selectivity against other receptor subtypes. | acs.org |

| Classical MD | FtsB protein in complex with a stapled peptide | To ensure thorough sampling of potential binding poses. | semanticscholar.org |

| Force Field Development | Ionic liquids with fluorosulfonyl anions | To re-parameterize the CL&P force field for more accurate MD simulations of related molecules. | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorosulfonyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trnih.gov For derivatives of this compound, QSAR models can be developed to predict their inhibitory potency and guide the design of new, more effective analogs.

A QSAR study typically involves several steps: compiling a dataset of compounds with known activities, calculating a set of molecular descriptors for each compound, building a mathematical model using statistical methods, and validating the model's predictive power. researchgate.netnih.gov Although a specific QSAR study focused solely on a broad range of this compound derivatives is not prominently documented in the searched literature, the principles have been applied to structurally related compounds, such as aryl fluorosulfates and other sulfonyl-containing molecules. nih.govresearchgate.netacs.org

For example, a structure-activity relationship (SAR) study on sulfonyl fluoride derivatives designed as FAAH inhibitors identified key structural features for potent activity, such as the optimal length of an alkyl linker and the beneficial effect of certain phenyl ring substituents. nih.gov While not a full QSAR model, this type of SAR analysis provides the foundational data and insights necessary for developing one. nih.gov QSAR models for aryl fluorosulfate (B1228806) derivatives have been developed to predict their anti-tuberculosis activity, demonstrating the applicability of the approach to this class of compounds. researchgate.net

Structure Activity Relationship Sar Studies

Impact of Substitution Patterns on the Reactivity and Selectivity of 4-(Fluorosulfonyl)benzoic Acid Derivatives

Electron-withdrawing groups attached to the aromatic ring increase the partial positive charge on the sulfur atom, making the sulfonyl fluoride (B91410) more susceptible to nucleophilic attack and thus more reactive. scbt.com Conversely, electron-donating groups would decrease its intrinsic reactivity. The position of these substituents (ortho, meta, or para relative to the sulfonyl fluoride group) is also critical, as it can introduce steric hindrance or specific intramolecular interactions that affect how the molecule fits into a protein's binding site. nih.gov

Selectivity, however, is not achieved by the warhead alone. It arises from the combination of the reactive sulfonyl fluoride with a molecular scaffold designed to bind with high affinity and specificity to a particular biological target. rsc.orgrsc.org Substitutions on the benzoic acid ring are an integral part of this scaffold. They can form key hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the target protein, ensuring that the inhibitor binds preferentially to the intended target over other proteins. For example, in the design of inhibitors for the anti-apoptotic protein Bcl-xL, a specific substitution pattern on the inhibitor scaffold allowed for selective targeting of Bcl-xL over the closely related protein Bcl-2, which lacks a corresponding tyrosine residue in the binding pocket. rsc.org

A comparison between the para and meta isomers of fluorosulfonyl benzoic acid in the context of developing covalent ligands for the human adenosine (B11128) A₃ receptor (hA₃AR) illustrates the importance of substituent positioning. While both isomers can be used to build covalent probes, their different geometries dictate how the reactive group is presented within the binding pocket, affecting which amino acid residues it can interact with and ultimately influencing the potency of the inhibitor. nih.govacs.orgresearchgate.net

| Substituent Position | Effect on Reactivity | Effect on Selectivity | Example Context |

|---|---|---|---|

| Para (4-position) | Standard reactivity for the class. Can be modulated by other groups on the ring. | Positioning of the warhead is critical for interaction with specific residues like Tyr or Lys in the target pocket. rsc.orgnih.gov | Used in probes targeting HSP72 and glutathione (B108866) S-transferases. rsc.orgnih.gov |

| Meta (3-position) | Alters the geometric presentation of the warhead compared to the para-isomer. | Can lead to different binding orientations and potencies by targeting different or the same nucleophiles from a different angle. nih.govacs.org | Explored in the development of covalent antagonists for the hA₃AR. nih.govacs.org |

| Ortho (2-position) | May be influenced by steric hindrance and intramolecular interactions with the adjacent carboxylic acid group. nih.gov | The proximity of the substituent to the binding anchor can significantly impact fit and selectivity. | General structural studies on ortho-substituted benzoic acids highlight the potential for strong intramolecular effects. nih.gov |

Influence of Linker Chemistry in Conjugates of this compound

Key aspects of linker chemistry include: